4-Bromo-3-(trifluoromethyl)pyridine hydrochloride
Overview
Description
4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H3BrF3N·HCl. It is a pyridine derivative that features both bromine and trifluoromethyl groups, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s known that the trifluoromethyl group and the pyridine ring in the compound can influence its reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-(trifluoromethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the overall metabolic processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of different metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride typically involves the bromination of 3-(trifluoromethyl)pyridine. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine derivative with boronic acids.
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)pyridine hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-bromo-3-(trifluoromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTHBNBZPUZOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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